Elaidamide

Description

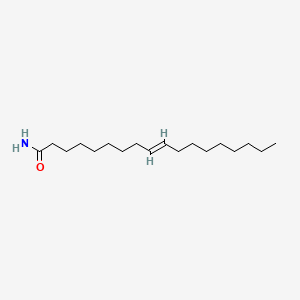

Elaidamide, chemically known as (E)-9-octadecenamide (C₁₈H₃₅NO; MW 281.5 g/mol), is a fatty acid amide derived from elaidic acid (trans-9-octadecenoic acid) via an amide bond . It is synthesized through the reaction of elaidine—a solid fat obtained by treating almond oil with nitrous acid—with ammonia, yielding crystalline, colorless, alcohol-soluble but water-insoluble crystals .

Properties

IUPAC Name |

(E)-octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBGEAMYMYZAF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017170 | |

| Record name | Elaidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-70-2 | |

| Record name | Elaidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4303-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaidamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elaidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-9-octadecenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOU8K597IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Elaidamide can be synthesized through the reaction of elaidic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert elaidic acid to its corresponding acid chloride, which then reacts with ammonia to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of elaidic acid followed by amidation. The process requires precise control of temperature and pressure to ensure high yield and purity. Electrosynthesis has also been explored as a greener and more sustainable method for the preparation of amides, including this compound .

Chemical Reactions Analysis

Types of Reactions: Elaidamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of this compound can yield primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Mechanism of Action

Elaidamide exerts its effects by interacting with specific molecular targets. It inhibits enzymes such as microsomal epoxide hydrolase and phospholipase A2, which are involved in various biochemical pathways . The inhibition of these enzymes can lead to physiological effects such as the induction of sleep in animal models .

Comparison with Similar Compounds

Key Properties:

- Physical Characteristics : Melting point ranges from 92°C (initial fusion) to 94°C (complete liquefaction), with solidification at 91°C .

- Biological Roles :

- Inhibits microsomal epoxide hydrolase (mEH; Ki = 70 nM) and phospholipase A2 (PLA2), suggesting roles in lipid signaling and inflammation modulation .

- Induces physiological sleep in rats at 10 mg/animal .

- Implicated in lipid metabolism and structural integrity in sea cucumbers, though its mechanisms remain understudied .

Comparison with Structurally Similar Fatty Acid Amides

Structural Isomers: Oleamide, Palmamide, and Ricinolamide

Elaidamide shares structural isomerism with oleamide (cis-9-octadecenamide), palmamide (from palm oil), and ricinolamide (from castor oil). Key differences include:

Notes:

- Oleamide is a well-studied sleep-inducing lipid, but its cis configuration confers lower thermal stability compared to trans-elaidamide .

- Palmamide and this compound exhibit overlapping melting points (~91–94°C), but palmamide’s synthesis from palm oil involves distinct fatty acid precursors (palmitic acid derivatives) .

- Ricinolamide’s reported lower melting point (~100°C) may reflect impurities rather than intrinsic properties .

Saturated and Unsaturated Fatty Acid Amides

This compound is distinguished from saturated (e.g., stearamide) and polyunsaturated (e.g., linoleamide) analogs:

| Compound | Formula | Melting Point | Key Features |

|---|---|---|---|

| This compound | C₁₈:1Δ9trans | 92–94°C | Trans-configuration; mEH/PLA2 inhibition |

| Stearamide | C₁₈:0 | 99–101°C | Saturated; used in polymer manufacturing |

| Linoleamide | C₁₈:2Δ9,12 | 78–80°C | Cis-polyunsaturated; limited bioactivity data |

| Petrosthis compound | C₁₈:1Δ6trans | ~85°C | Trans-configuration; less studied than this compound |

Notes:

- Stearamide ’s saturated structure increases melting point and reduces solubility in polar solvents compared to this compound .

- Linoleamide’s cis-polyunsaturated structure lowers thermal stability but may enhance membrane fluidity modulation .

Analytical and Functional Differentiation

Analytical Techniques

- GC-MS: this compound is separated from analogs like oleamide and stearamide using a VF-5 ms column with methanol/water gradients, achieving >98% purity . Trans-vs-cis configurations are resolved via retention time differences.

- Melting Point Analysis: Discrepancies in literature values (e.g., ricinolamide at 60°C vs. 100°C) highlight the need for rigorous purification to avoid resinous byproducts .

Functional Divergence

- Enzyme Specificity : this compound selectively inhibits mEH, whereas urea-based inhibitors target soluble epoxide hydrolase (sEH) without cross-reactivity .

Biological Activity

Elaidamide, a fatty acid amide, is increasingly recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is chemically classified as a fatty amide with the molecular formula and a molecular weight of 281.49 g/mol. It is structurally related to other fatty acid amides, which are known to exhibit significant bioactivity across various biological systems .

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Phospholipase Activity : this compound functions as a secretory calcium-dependent phospholipase A2, hydrolyzing phospholipids in bacterial membranes. This action leads to bactericidal effects against Gram-positive bacteria by disrupting their membrane integrity .

- Cell Signaling : It plays a role in modulating cell signaling pathways, particularly by acting as a ligand for integrins. This interaction can enhance cell proliferation through integrin-dependent mechanisms .

- Inflammatory Response : this compound is involved in the inflammatory response by promoting the release of unsaturated fatty acids from mitochondrial membranes, which are precursors for eicosanoid synthesis. This process can stimulate leukocyte activity and tissue regeneration .

Antimicrobial Effects

Research has demonstrated that this compound possesses antimicrobial properties. It has been shown to exhibit bactericidal activity against various strains of Gram-positive bacteria by directly hydrolyzing their phospholipids . The effectiveness of this compound in this regard underscores its potential as an antimicrobial agent.

Anti-inflammatory Properties

This compound has been implicated in modulating inflammatory responses. By hydrolyzing membrane phospholipids, it contributes to the generation of lipid mediators that play crucial roles in inflammation and immune responses . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Neuroprotective Effects

In studies involving neurobiology, this compound has been observed to influence neuroprotective mechanisms. Its involvement in the modulation of neuronal signaling pathways suggests that it may have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity : A study indicated that this compound effectively inhibited the growth of specific bacterial strains, demonstrating its potential as a natural antimicrobial agent .

- Inflammation Modulation : Research findings suggest that this compound may enhance the production of anti-inflammatory mediators during sterile inflammation, indicating its role in tissue repair processes .

- Neuroprotective Potential : Investigations into the effects of this compound on neuronal cells revealed its capacity to protect against oxidative stress, suggesting therapeutic avenues for neurodegenerative conditions .

Comparative Analysis of Fatty Acid Amides

The following table summarizes the biological activities of various fatty acid amides, including this compound:

| Fatty Acid Amide | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Hydrolysis of phospholipids |

| Oleamide | Sleep-inducing, neuroprotective | Modulates GABA receptors |

| Palmitamide | Weak anticonvulsant | Modulates neuronal excitability |

| Linoleamide | Regulates Ca flux | Inhibits specific ion currents |

| Erucamide | Stimulates angiogenesis | Promotes endothelial cell function |

Q & A

Q. What are the standard protocols for synthesizing and characterizing Elaidamide in laboratory settings?

this compound (9E-decenamide) is synthesized via amidation of elaidic acid, followed by purification through recrystallization. Characterization involves:

- Spectroscopic analysis : NMR (¹H/¹³C) for structural confirmation .

- Mass spectrometry : To verify molecular weight (281.5 g/mol) and purity (≥95%) .

- Purity assessment : HPLC with UV detection at 210 nm to quantify residual solvents or byproducts .

Methodological Tip: Use inert gas (e.g., nitrogen) during solvent evaporation to prevent oxidation .

Q. How should researchers prepare stable this compound solutions for in vitro assays?

- Stock solution : Dissolve in dimethylformamide (DMF) at 2 mg/ml under inert gas to prevent degradation .

- Aqueous dilution : Mix DMF stock 1:1 with PBS (pH 7.2) for a final solubility of ~0.5 mg/ml. Avoid storage >24 hours due to precipitation .

Critical Note: Pre-warm solvents to 37°C to enhance dissolution kinetics.

Q. What experimental designs are recommended for assessing this compound’s enzyme inhibition (e.g., mEH, PLA2)?

- Microsomal epoxide hydrolase (mEH) assays : Use rat liver microsomes with radiolabeled substrates (e.g., [³H]-cis-stilbene oxide). Measure Ki values via competitive inhibition kinetics (reported Ki = 70 nM) .

- Phospholipase A2 (PLA2) inhibition : Employ fluorometric assays with pyrene-labeled phospholipids. Compare IC₅₀ values across isoforms (e.g., porcine pancreatic vs. human synovial PLA2) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s potency in enzyme inhibition studies?

Discrepancies in reported Ki/IC₅₀ values may arise from:

- Enzyme source variability : Commercial vs. tissue-extracted enzymes (e.g., species-specific mEH isoforms) .

- Assay conditions : pH, temperature, or cofactor differences (e.g., Ca²⁺ for PLA2).

Methodological Solution: Conduct side-by-side assays under standardized conditions and validate with orthogonal techniques (e.g., isothermal titration calorimetry) .

Q. What in vivo models are optimal for studying this compound’s sleep-inducing effects?

- Rodent models : Administer 10 mg/animal intraperitoneally in sleep-deprived rats. Monitor sleep latency and duration via EEG/EMG .

- Controls : Include vehicle (DMF/PBS) and positive controls (e.g., melatonin).

Ethical Consideration: Adhere to institutional guidelines for animal welfare and sample size justification .

Q. How can computational modeling elucidate this compound’s interaction with lipid-metabolizing enzymes?

- Molecular docking : Use AutoDock Vina to predict binding poses in mEH’s catalytic pocket (PDB: 1QE3).

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of enzyme-inhibitor complexes .

Validation: Cross-reference computational results with mutagenesis data (e.g., catalytic triad residues) .

Q. What strategies improve this compound’s stability in long-term pharmacological studies?

- Storage : Maintain at -20°C in amber vials under nitrogen .

- Buffer optimization : Test additives (e.g., cyclodextrins) to enhance aqueous solubility without altering bioactivity .

Data Contradiction and Validation

Q. Why does this compound show selectivity for mEH over soluble epoxide hydrolase (sEH)?

- Structural analysis : Compare active-site hydrophobicity between mEH and sEH. This compound’s long alkyl chain may favor mEH’s lipid-binding domain .

- Selectivity assays : Screen against recombinant sEH (e.g., human CYP2J2) using fluorescent substrates like CMNPC .

Q. How to differentiate competitive vs. non-competitive inhibition in this compound-PLA2 interactions?

- Lineweaver-Burk plots : Vary substrate concentration with fixed this compound doses. Parallel lines indicate non-competitive inhibition .

- Surface plasmon resonance (SPR) : Measure binding kinetics to confirm direct enzyme interaction .

Q. What experimental designs address this compound’s synergistic effects with other sleep modulators?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.